3-Iodo-1,5-naphthyridin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1H-1,5-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-5-4-7-6(11-8(5)12)2-1-3-10-7/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCYZXFBHVFZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=O)N2)I)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Iodo 1,5 Naphthyridin 2 Ol and Analogues
Classical and Contemporary Approaches to the 1,5-Naphthyridine (B1222797) Core Construction
The synthesis of the 1,5-naphthyridine ring system is a well-explored area of heterocyclic chemistry, with numerous methods developed over the years. These strategies are broadly categorized into cyclization and cycloaddition reactions, each offering unique advantages in accessing diverse analogues.
Cyclization Reactions for Naphthyridine Ring Formation
Cyclization reactions are a cornerstone of naphthyridine synthesis, involving the formation of the second pyridine (B92270) ring onto a pre-existing pyridine structure. Several named reactions have been adapted and optimized for this purpose.
The Friedländer synthesis is a straightforward and widely used method for constructing quinoline (B57606) and, by extension, naphthyridine rings. The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). wikipedia.orgclockss.org In the context of 1,5-naphthyridine synthesis, a 3-aminopyridine-2-carbaldehyde or a 2-aminopyridine-3-carbaldehyde serves as the starting material.
The reaction is typically catalyzed by acids or bases. wikipedia.org For instance, 2-aminonicotinaldehyde can be condensed with various active methylene (B1212753) compounds to yield 1,8-naphthyridines, and analogous principles apply to the 1,5-isomer. wikipedia.org Modern modifications often employ catalysts like iodine, trifluoroacetic acid, or various Lewis acids to improve yields and reaction conditions. clockss.org The general mechanism can proceed through two primary pathways: an initial aldol (B89426) condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction. clockss.org This methodology has been utilized in the synthesis of various bidentate and tridentate ligands incorporating the 1,5-naphthyridine unit. researchgate.net
Table 1: Examples of Friedländer Synthesis for Naphthyridine Analogues
| Starting Amino-aldehyde/ketone | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-Aminoquinaldehyde | 2-Acetylpyridine | NaOH, Ethanol | 2-(Pyridin-2-yl)benzo[b] thieme-connect.demdpi.comnaphthyridine | wikipedia.org |
| 3-Aminoquinaldehyde | 2,6-Diacetyl-4-tert-butylpyridine | - | Bis(benzo[b] thieme-connect.demdpi.comnaphthyridin-2-yl)pyridine | wikipedia.org |
| 2-Aminonicotinaldehyde | Various Carbonyls | CeCl₃·7H₂O, Solvent-free | 1,8-Naphthyridines | wikipedia.org |
The Skraup synthesis is a classic method for preparing quinolines by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. drugfuture.com This reaction has been successfully adapted for the synthesis of 1,5-naphthyridines by replacing aniline with 3-aminopyridine (B143674). thieme-connect.de
In this context, 3-aminopyridine reacts with glycerol in the presence of an acid and an oxidant. thieme-connect.de The glycerol is first dehydrated by the strong acid to form acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent cyclization and oxidation yield the 1,5-naphthyridine core. Various catalysts and oxidizing agents have been explored to improve the often vigorous and low-yielding classical conditions, including iodine, manganese dioxide (MnO₂), and potassium permanganate (B83412) (KMnO₄). thieme-connect.de For example, using iodine as a catalyst in a dioxane/water mixture has shown good results.
The reaction can also be performed with α,β-unsaturated ketones and aldehydes other than acrolein, leading to substituted naphthyridines. For instance, the condensation of pyridin-3-amine with crotonaldehyde (B89634) or methyl vinyl ketone gives rise to methyl-substituted 1,5-naphthyridines.
Table 2: Skraup Synthesis for 1,5-Naphthyridine Derivatives
| Amine | Carbonyl Source | Catalyst/Oxidant | Product | Reference |
|---|---|---|---|---|
| 3-Aminopyridine | Glycerol | Iodine, Dioxane/Water | 1,5-Naphthyridine | thieme-connect.de |
| 3-Aminopyridine | Glycerol | NaNO₂, KI, KIO₃, MnO₂, or KMnO₄ | 1,5-Naphthyridine | thieme-connect.de |
| 3-Amino-4-methylpyridine | Acetaldehyde | - | 2,8-Dimethyl-1,5-naphthyridine | thieme-connect.de |
| 6-Methoxy-3-aminopyridine | - | - | 2-Hydroxy-6-methyl-1,5-naphthyridine | thieme-connect.de |
The Gould-Jacobs reaction provides a versatile route to 4-hydroxy-1,5-naphthyridines, which can be further modified. The process begins with the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate or a similar malonic ester derivative. thieme-connect.de This is followed by a thermal cyclization, which proceeds through a 6-electron electrocyclization, to form the second ring. Subsequent saponification and decarboxylation of the resulting ester yield the 4-hydroxy-1,5-naphthyridine (which exists in tautomeric equilibrium with the 1,5-naphthyridin-4-one form). thieme-connect.de This method is particularly effective and has been used to prepare a variety of substituted 1,5-naphthyridine derivatives.
The Niementowski quinoline synthesis involves the reaction of anthranilic acid with ketones or aldehydes to produce γ-hydroxyquinolines. wikipedia.org While its direct application to aminopyridines to form 1,5-naphthyridines is less common due to the harsh temperature conditions required, modified protocols have been developed. wikipedia.org One such modification involves the in-situ generation of an iminoketene from anthranilic acid, which then undergoes a cycloaddition with a ketone. This concept has been extended to synthesize fused 1,5-naphthyridine systems, demonstrating its potential for creating the core structure. thieme-connect.de
The Pfitzinger reaction (or Pfitzinger-Borsche reaction) is a chemical reaction that produces substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a base and a carbonyl compound. This reaction can be adapted to synthesize naphthyridine analogues by using an aza-isatin (an isatin derivative where a benzene (B151609) ring carbon is replaced by nitrogen). For example, reacting 7-azaisatin with α-methylene carbonyl compounds under basic conditions can produce 1,8-naphthyridine (B1210474) analogues. The mechanism involves the base-catalyzed opening of the isatin ring to form a keto-acid, which then condenses with the carbonyl compound to form an imine or enamine, followed by cyclization and dehydration to yield the final product.
Contemporary approaches to the 1,5-naphthyridine core increasingly rely on pericyclic reactions, which offer high efficiency and stereocontrol.
Electrocyclic Ring Closure: This type of reaction involves the formation of a sigma bond between the termini of a conjugated system. One notable example is the reaction between N-(3-pyridyl)aldimines and alkynes in the presence of a Lewis acid, such as BF₃·Et₂O. thieme-connect.de This reaction proceeds through a 1-azatriene intermediate, which undergoes a 6π-electrocyclic ring closure, followed by tautomerization and aromatization to afford the 1,5-naphthyridine skeleton.
Cycloaddition Reactions: The aza-Diels-Alder reaction (also known as the Povarov reaction) is a powerful tool for constructing nitrogen-containing six-membered rings. thieme-connect.de In the synthesis of 1,5-naphthyridines, an imine derived from 3-aminopyridine acts as the aza-diene, which reacts with a dienophile (an alkene or alkyne). wikipedia.orgthieme-connect.de This [4+2] cycloaddition can be promoted by Lewis acids and often proceeds with high regio- and stereoselectivity to form tetrahydro-1,5-naphthyridine derivatives. thieme-connect.de These intermediates can then be aromatized to yield the final 1,5-naphthyridine product. thieme-connect.de Multicomponent variations of this reaction, where the imine is formed in situ, have also been developed, increasing the reaction's efficiency and molecular diversity.
Table 3: Examples of Cycloaddition Reactions for 1,5-Naphthyridine Synthesis
| Reaction Type | Reactants | Conditions/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Aza-Diels-Alder | Imines (from 3-aminopyridines) + Styrenes | Lewis Acid | Tetrahydro-1,5-naphthyridines | thieme-connect.de |
| Electrocyclic Closure | N-(3-pyridyl)aldimines + Alkynes | BF₃·Et₂O | 1,5-Naphthyridines | thieme-connect.de |
| Intramolecular Diels-Alder | o-Furyl(allylamino)pyridines | Acid, Microwave | Dihydrobenzo[c] thieme-connect.demdpi.comnaphthyridines | wikipedia.org |
Modular Synthesis via Multi-Component Reactions
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular scaffolds from simple starting materials in a single step. nih.govrsc.org While a specific MCR for the direct synthesis of 3-iodo-1,5-naphthyridin-2-ol has not been extensively reported, the general principles of MCRs can be applied to construct the core 1,5-naphthyridin-2-one framework.
A plausible three-component strategy could involve the reaction of a 3-aminopyridine derivative, an active methylene compound, and a third component that introduces the C3 and C4 atoms of the newly formed ring. For instance, a reaction analogous to the Hantzsch dihydropyridine (B1217469) synthesis could be envisioned. mdpi.com In such a scenario, a 3-aminopyridine could react with a β-ketoester and an aldehyde equivalent in a one-pot process to generate a dihydronaphthyridine intermediate, which can then be oxidized to the aromatic 1,5-naphthyridin-2-one.
The key steps in such a reaction would likely involve:
Knoevenagel condensation between the aldehyde and the active methylene compound.
Michael addition of the 3-aminopyridine to the resulting α,β-unsaturated system.
Intramolecular cyclization and dehydration to form the dihydronaphthyridone ring.
Aromatization to yield the 1,5-naphthyridin-2-one scaffold.
The introduction of the iodine at the C3 position within an MCR framework would require the use of an iodine-containing building block. However, a more common and practical approach is the post-synthetic modification of the pre-formed naphthyridinone ring.
| Reaction Type | Components | Key Features |
| Hantzsch-like | 3-Aminopyridine, β-Ketoester, Aldehyde | Convergent, high atom economy, formation of dihydropyridine ring |
| Domino Reaction | 3-Aminopyridine, O-propargylated salicylaldehydes | Mild conditions, good to excellent yields for fused systems |
Table 1: Potential Multi-Component Reaction Strategies for 1,5-Naphthyridine Scaffolds. mdpi.com
Regioselective Introduction of the Iodine Moiety at the C3 Position
The introduction of an iodine atom at the C3 position of the 1,5-naphthyridin-2-ol scaffold is a critical step in the synthesis of the target molecule. The electronic nature of the 1,5-naphthyridin-2-one ring system, with the electron-withdrawing nitrogen atoms and the electron-donating hydroxyl group, dictates the regioselectivity of electrophilic substitution reactions.
Direct iodination of the 1,5-naphthyridin-2-one core is a straightforward approach to introduce the iodine moiety. The reactivity of the 1,5-naphthyridine system is often compared to that of quinoline. nih.gov Electrophilic substitution reactions on the pyridine ring of the naphthyridine are generally less facile than on a benzene ring, but the presence of the hydroxyl group at the C2 position activates the ring towards electrophilic attack.
| Reagent | Conditions | Comments |
| Iodine (I₂) | Typically in the presence of an oxidizing agent (e.g., nitric acid, iodic acid) or a base. | Classic method for electrophilic iodination. |
| N-Iodosuccinimide (NIS) | Often used in an acidic medium (e.g., sulfuric acid) or a polar aprotic solvent (e.g., DMF, acetonitrile). | Milder and more selective iodinating agent. |
| Iodine monochloride (ICl) | Can be used in various solvents, often with a Lewis acid catalyst. | Highly reactive iodinating species. |
Table 2: Common Reagents for Direct Iodination.
The reaction conditions would need to be carefully optimized to achieve high regioselectivity for the C3 position and to avoid side reactions.
An alternative strategy for the synthesis of this compound is through a halogen-exchange reaction, most notably the Finkelstein reaction. manac-inc.co.jp This method involves the conversion of a more readily accessible 3-chloro- or 3-bromo-1,5-naphthyridin-2-ol into the corresponding iodo derivative.
The starting 3-halo-1,5-naphthyridin-2-ols can be prepared via cyclization reactions using halogenated precursors or by direct halogenation (chlorination or bromination) of the 1,5-naphthyridin-2-one core. The subsequent halogen-exchange reaction is typically carried out using an alkali metal iodide, such as sodium iodide or potassium iodide, in a polar aprotic solvent like acetone (B3395972) or dimethylformamide.
The general reaction is as follows:
The success of the Finkelstein reaction is driven by the precipitation of the less soluble sodium chloride or sodium bromide in the organic solvent, thus shifting the equilibrium towards the formation of the desired iodo-compound.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. harvard.edu
In the context of this compound synthesis, the hydroxyl group at the C2 position, or a protected form thereof (e.g., a methoxy (B1213986) or carbamate (B1207046) group), can potentially serve as a DMG. Treatment of such a substrate with a strong lithium amide base, such as lithium diisopropylamide (LDA), would lead to the selective deprotonation at the C3 position. The resulting C3-lithiated intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to afford the desired this compound.
A general scheme for this approach is:
Protection of the C2-hydroxyl group (if necessary).
Treatment with a strong lithium amide base (e.g., LDA) at low temperature to effect C3-lithiation.
Quenching of the organolithium intermediate with an iodine electrophile.
Deprotection of the C2-hydroxyl group.
This method offers high regioselectivity, but requires careful control of reaction conditions due to the reactive nature of the organolithium intermediates.
Introduction of the Hydroxyl Group at the C2 Position
The C2-hydroxyl group is a key feature of the target molecule and is in tautomeric equilibrium with the corresponding 1,5-naphthyridin-2(1H)-one. The introduction of this functionality is typically achieved during the construction of the naphthyridine ring system.
The most common methods for synthesizing 1,5-naphthyridin-2-ones involve the cyclization of a substituted 3-aminopyridine with a three-carbon synthon that already contains or can generate the C2-carbonyl functionality. nih.gov These reactions build the second pyridine ring onto the existing pyridine core.
One widely used approach is the reaction of a 3-aminopyridine with diethyl malonate. This reaction, often carried out at high temperatures, proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the 1,5-naphthyridin-2,4-dione, which can be further modified. A variation of this involves the Gould-Jacobs reaction, where a 3-aminopyridine is reacted with diethyl ethoxymethylenemalonate, followed by thermal cyclization.
Another strategy involves the condensation of a 3-aminopyridine-4-carboxaldehyde with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, followed by cyclization. This approach directly leads to the formation of the 1,5-naphthyridin-2-one ring system.
| Precursors | Reagents/Conditions | Product |
| 3-Aminopyridine | Diethyl malonate, high temperature | 1,5-Naphthyridin-2,4-dione intermediate |
| 3-Aminopyridine | Diethyl ethoxymethylenemalonate, thermal cyclization | 4-Hydroxy-1,5-naphthyridin-2-one derivative |
| 3-Aminopyridine-4-carboxaldehyde | Malononitrile, base | 2-Oxo-1,2-dihydro-1,5-naphthyridine-3-carbonitrile |
Table 3: Cyclization Strategies for the Formation of the 1,5-Naphthyridin-2-one Ring.
Once the 1,5-naphthyridin-2(1H)-one is formed, it exists in equilibrium with its tautomeric form, this compound. The position of this equilibrium is influenced by factors such as the solvent, pH, and the presence of other substituents on the ring.
Nucleophilic Hydroxylation Approaches
While direct synthetic routes to this compound are not extensively documented in publicly available literature, its synthesis can be conceptually approached through the nucleophilic hydroxylation of a suitable dihalogenated precursor, such as 2,3-dihalo-1,5-naphthyridine. The reactivity of dihalonaphthyridines towards nucleophilic substitution is influenced by the electronic properties of the naphthyridine ring and the position of the halogen atoms. Generally, the C2 and C4 positions of the 1,5-naphthyridine ring are more susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogens.
In a hypothetical synthesis, a 2,3-dihalo-1,5-naphthyridine could be subjected to regioselective nucleophilic substitution. To achieve selective hydroxylation at the C2 position, the reaction conditions would need to be carefully controlled. Factors such as the nature of the leaving group (e.g., I, Br, Cl), the choice of the hydroxylating agent (e.g., NaOH, KOH, or protected hydroxyl sources), the solvent, and the reaction temperature would play a crucial role in directing the regioselectivity. For instance, the C2 position is often more activated towards nucleophilic attack than the C3 position. By using a less reactive dihalo-precursor (e.g., 2-chloro-3-iodo-1,5-naphthyridine) and carefully controlling the stoichiometry of the hydroxide (B78521) source, it might be possible to achieve selective displacement of the halogen at the C2 position.
Furthermore, the concept of SNAr (Nucleophilic Aromatic Substitution) is central to this approach. The reaction would proceed through a Meisenheimer-like intermediate, and the stability of this intermediate would dictate the regiochemical outcome. The presence of the iodine atom at the C3 position would also influence the reactivity of the C2 position.
Palladium-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Naphthyridines
The halogenated naphthyridine core is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This compound, with its iodine atom, is particularly well-suited for such transformations.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl groups at the 3-position. The general reaction scheme involves the coupling of the iodonaphthyridine with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base.
Key parameters for a successful Suzuki-Miyaura coupling include the choice of the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), the ligand, the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and the solvent system (e.g., dioxane/water, toluene (B28343)/water, DMF). The reactivity of the C-I bond is generally high, allowing for coupling under relatively mild conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Naphthyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80-100 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF | 80 |
This table presents generalized conditions based on literature for similar substrates and is for illustrative purposes.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is highly valuable for the synthesis of N-substituted naphthyridine derivatives from this compound. A wide variety of primary and secondary amines can be coupled with the iodonaphthyridine scaffold.
The catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand. The choice of ligand is critical for the efficiency of the reaction and can influence the scope of the amine coupling partner. Commonly used bases include sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS).
Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH |
This table presents generalized conditions based on literature for similar substrates and is for illustrative purposes.
The Heck reaction allows for the coupling of the this compound with alkenes to form substituted olefins. This reaction is typically catalyzed by a palladium(0) species and requires a base to regenerate the catalyst. The stereochemical outcome of the Heck reaction is often trans to the double bond.
The Stille reaction, on the other hand, involves the coupling of the iodonaphthyridine with an organotin reagent. This reaction is known for its tolerance of a wide range of functional groups and is particularly useful for the introduction of vinyl, alkynyl, and aryl groups. A typical Stille coupling involves a palladium catalyst, such as Pd(PPh₃)₄, and is often carried out in a non-polar aprotic solvent like toluene or THF.
Grignard Reactions in Naphthyridine Synthesis
While direct Grignard reactions on this compound may be complicated by the acidic proton of the hydroxyl group, Grignard reagents can be employed in the synthesis of the naphthyridine core itself. For instance, the addition of a Grignard reagent to a suitably functionalized pyridine derivative can be a key step in constructing the second ring of the naphthyridine system.
Alternatively, the hydroxyl group of this compound could be protected, allowing for a Grignard reaction at the C3-I bond. This would involve the formation of a naphthyridinyl Grignard reagent, which could then be reacted with various electrophiles to introduce a range of substituents at the 3-position. The success of this approach would depend on the stability of the Grignard reagent and the chemoselectivity of its formation in the presence of the naphthyridine ring system.
Stereoselective and Chemo-selective Synthesis Considerations
The synthesis of functionalized naphthyridines often requires careful consideration of stereoselectivity and chemoselectivity, especially when multiple reactive sites are present.
In the context of this compound, chemoselectivity is a key issue in cross-coupling reactions. For instance, if a di-halogenated precursor is used, the differential reactivity of the two halogen atoms (e.g., C2-Cl vs. C3-I) can be exploited to achieve selective functionalization at one position over the other. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions than C-Cl or C-Br bonds, allowing for sequential functionalization.
Chemical Reactivity, Transformation, and Derivatization of 3 Iodo 1,5 Naphthyridin 2 Ol
Electrophilic Reactions on the Naphthyridine Scaffold
Similar to pyridine (B92270) and quinoline (B57606), the 1,5-naphthyridine (B1222797) ring system can undergo reactions with electrophiles. nih.gov The primary sites for electrophilic attack are the nitrogen atoms, given their available lone pairs of electrons.
N-Alkylation and N-Acylation: The nitrogen atoms of the 1,5-naphthyridine core can act as nucleophiles, reacting with a range of electrophiles. Alkyl halides readily react with 1,5-naphthyridines to yield the corresponding N-alkylated products, typically proceeding through a quaternary salt intermediate. nih.gov For instance, the N1 nitrogen of tetrahydro-1,5-naphthyridines has been shown to react with electrophiles like isocyanates and epoxides. nih.gov This reactivity is sensitive to substituents on the pyridine ring; electron-withdrawing groups can decrease the nucleophilicity of the nitrogen atom. nih.gov
Halogenation: While the electron-deficient nature of the naphthyridine ring makes electrophilic aromatic substitution on the carbon atoms challenging, reactions can be facilitated by activating groups or by first forming N-oxides. For example, treatment of 1,5-naphthyridine N-oxides with reagents like phosphorus oxychloride (POCl₃) can lead to chlorination at the 2- and 4-positions. nih.gov
Nucleophilic Substitution of the Iodine Atom and Other Leaving Groups
The iodine atom at the C3-position is an excellent leaving group, making this position a prime site for nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide variety of functional groups onto the naphthyridine scaffold.
The introduction of amino groups can be achieved through nucleophilic substitution of the iodine atom. Modern cross-coupling methods are particularly effective for this transformation.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. It allows for the amination of aryl halides, such as 3-Iodo-1,5-naphthyridin-2-ol, with a broad range of primary and secondary amines. nih.govnih.gov The reaction typically employs a palladium catalyst in combination with a suitable phosphine (B1218219) ligand, such as XantPhos. nih.gov This methodology has been successfully applied to synthesize 2-amino-1,5-naphthyridine derivatives from the corresponding triflate or tosyl precursors. nih.gov A similar approach has been used for the synthesis of 3-N-substituted 1,8-naphthyridin-2(1H)-ones from their 3-bromo analogs. researchgate.net
Classical Nucleophilic Aromatic Substitution (SNAr): In certain cases, direct substitution of a halogen can occur with strong nitrogen nucleophiles, especially if the ring is activated by electron-withdrawing groups. For instance, chloro-substituted 1,5-naphthyridines have been aminated using ammonium (B1175870) hydroxide (B78521) at high temperatures in a sealed tube. nih.gov The amination of 3-nitro-1,5-naphthyridine (B80776) derivatives with liquid ammonia (B1221849) and potassium permanganate (B83412) also proceeds effectively, yielding 4-amino products. researchgate.net
Table 1: Examples of Amination Reactions on Naphthyridine Scaffolds
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Triflyloxy-1,5-naphthyridine | Amine, Pd₂(dba)₃, XantPhos, Cs₂CO₃, Toluene (B28343), 110 °C | 2-Amino-1,5-naphthyridine derivative | Not specified | nih.gov |
| 2-Chloro-1,5-naphthyridine derivative | NH₄OH, Sealed tube, 140 °C | 2-Amino-1,5-naphthyridine derivative | Not specified | nih.gov |
| 3-Bromo-1,8-naphthyridin-2(1H)-one | Aniline (B41778), t-BuOH, K₂CO₃, Pd₂(dba)₃, XPhos | 3-Anilino-1,8-naphthyridin-2(1H)-one | High | researchgate.net |
Cyanation: The iodo group can be replaced by a cyanide group to form the corresponding nitrile. This transformation is typically achieved using palladium-catalyzed cyanation reactions with cyanide sources like potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂). wikipedia.org An alternative, less toxic cyanide source that has gained prominence is potassium ferrocyanide (K₄[Fe(CN)₆]). researchgate.net Cyanation can also be performed on 1,5-naphthyridine N-oxides using trimethylsilylcyanide (TMSCN), which introduces the cyano group at the 2-position. nih.gov
Perfluoroalkylation: The introduction of perfluoroalkyl groups (like -CF₃ or -C₂F₅) can significantly alter the physicochemical properties of a molecule. These groups can be introduced onto the naphthyridine scaffold. While direct perfluoroalkylation of this compound is not explicitly documented, related transformations suggest its feasibility. For example, cobalt complexes with naphthyridine ligands have been shown to mediate the light-induced perfluoroalkylation of arenes. nii.ac.jp Additionally, copper-mediated perfluoroalkylation of arylboronate esters, which can be formed from aryl halides, provides a general strategy for this modification. nih.gov The reaction of chiral enolates with perfluoroalkyl iodides under visible light is another modern approach. nih.gov
Table 2: Representative Cyanation and Perfluoroalkylation Methods
| Reaction Type | Substrate Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|---|
| Cyanation | Aryl Halide | Pd catalyst, KCN or Zn(CN)₂ | Aryl Nitrile | wikipedia.org |
| Cyanation | 1,5-Naphthyridine N-oxide | Trimethylsilylcyanide (TMSCN) | 2-Cyano-1,5-naphthyridine | nih.gov |
| Perfluoroalkylation | Arene | [(naphthyridine)₂CoIII(C₂F₅)₂]⁺, light | Perfluoroalkylated Arene | nii.ac.jp |
| Perfluoroalkylation | Aryl Bromide (via boronate ester) | 1) Ir-catalyzed borylation, 2) [(phen)CuRF] | Perfluoroalkylarene | nih.gov |
Phosphoryl groups can be introduced onto the 1,5-naphthyridine ring system via nucleophilic substitution. For example, 1,5-naphthyridines containing a diphenylphosphoryl group have been prepared through a reaction between a suitable precursor and potassium diphenylphosphanide, followed by oxidation with hydrogen peroxide. nih.gov This indicates that the iodine at the C3 position of this compound could potentially be displaced by phosphorus nucleophiles to yield phosphorylated derivatives.
Oxidative Transformations of the Naphthyridine Ring System
The 1,5-naphthyridine core can undergo several oxidative transformations, most notably at the nitrogen atoms or on a partially saturated ring.
N-Oxidation: The nitrogen atoms of the 1,5-naphthyridine ring can be oxidized to form N-oxides using reagents like 3-chloroperbenzoic acid (m-CPBA). nih.gov The formation of these N-oxides is significant as it activates the ring for subsequent reactions. For instance, N-oxides can facilitate both electrophilic and nucleophilic additions at the 2- and 4-positions. nih.gov
Aromatization: Partially hydrogenated naphthyridine systems, such as tetrahydro-1,5-naphthyridines, can be oxidized to the fully aromatic 1,5-naphthyridine. This dehydrogenation can be achieved using various oxidizing agents, including selenium, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or through catalytic methods involving visible-light photoredox catalysis combined with cobalt catalysis. nih.gov Photoinduced oxidation of 2-substituted 1,5-naphthyridine derivatives in the presence of air has also been reported to yield complex oxidized products. rsc.org
Reductive Transformations and Partial Hydrogenation of the Naphthyridine Core
The aromatic rings of the 1,5-naphthyridine system can be reduced under various conditions.
Hydrogenation: The hydrogenation of N-heteroarenes like 1,5-naphthyridine is a challenging transformation due to the stability of the aromatic system. However, catalytic hydrogenation can lead to the formation of tetrahydro- and decahydro-1,5-naphthyridines. nih.gov For instance, iridium-catalyzed transfer hydrogenation has been used to reduce 1,8-naphthyridines. nih.gov A nucleophilic substitution of a pyridine with subsequent reduction of nitro and carbonyl functions with aluminium borohydride (B1222165) has also been used to form a lactam within a reduced 1,5-naphthyridine core. nih.gov
Reductive Deiodination: A common reaction for aryl iodides is the reductive removal of the iodine atom, replacing it with a hydrogen atom. This can often be achieved using various reducing agents or under catalytic hydrogenation conditions, such as palladium on carbon (Pd/C) with a hydrogen source. This reaction would convert this compound into 1,5-naphthyridin-2-ol.
Functional Group Interconversions of the Hydroxyl Moiety
Detailed studies focusing exclusively on the functional group interconversions of the hydroxyl group in this compound are scarce. For the general class of hydroxy-1,5-naphthyridines or 1,5-naphthyridinones, conversion of the carbonyl/hydroxyl group into a leaving group, such as a halogen, is a common strategy to enable further derivatization. nih.gov This is typically achieved using reagents like phosphoryl halides. However, specific examples, reaction conditions, and yields for this transformation on this compound are not readily found in the surveyed literature. Such a transformation would theoretically yield a di-halogenated intermediate, 2-halo-3-iodo-1,5-naphthyridine, a versatile precursor for subsequent nucleophilic substitution or cross-coupling reactions. The electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing iodo group, as well as the pyridine nitrogen, would be expected to influence the reactivity of the hydroxyl moiety, but empirical data is lacking.
Rearrangement Reactions Involving the Naphthyridine Skeleton
There is a notable absence of published research detailing rearrangement reactions specifically involving the this compound skeleton. While molecular rearrangements are a known phenomenon in heterocyclic chemistry, often under acidic, basic, or thermal conditions, no studies have been identified that document such transformations for this particular compound. The stability of the 1,5-naphthyridine core is generally robust, and rearrangements would likely require specific energetic inputs or strategically placed functional groups to facilitate skeletal reorganization. Research on other naphthyridine isomers, such as 2,7-naphthyridines, has shown instances of rearrangement, but these findings cannot be directly extrapolated to the 1,5-naphthyridine system without specific experimental validation. nih.gov
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 3-Iodo-1,5-naphthyridin-2-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a full structural assignment.
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic protons on the naphthyridine core would appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings and the nitrogen atoms. The position of the iodine and hydroxyl substituents would significantly influence the chemical shifts of the adjacent protons. Spin-spin coupling patterns (e.g., doublets, triplets) would reveal the connectivity of the protons. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.
¹³C NMR spectroscopy , including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would identify the number of unique carbon environments and distinguish between methyl, methylene (B1212753), methine, and quaternary carbons. The carbons bonded to the electronegative nitrogen and oxygen atoms, as well as the carbon bearing the iodine atom, would exhibit characteristic chemical shifts.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for assembling the complete molecular structure. COSY spectra would establish proton-proton correlations, while HSQC would link protons to their directly attached carbons. HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire carbon skeleton and confirm the positions of substituents.
Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-4 | 8.0-8.2 | s | - |
| H-6 | 8.5-8.7 | dd | J = 4.5, 1.5 |
| H-7 | 7.5-7.7 | dd | J = 8.5, 4.5 |
| H-8 | 8.2-8.4 | dd | J = 8.5, 1.5 |
| OH | 10.0-12.0 | br s | - |
Note: This table is illustrative and based on general principles of NMR spectroscopy for similar heterocyclic systems. Actual values would need to be determined experimentally.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound (C₈H₅IN₂O), high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which would confirm its elemental composition. The expected monoisotopic mass would be approximately 271.9447 g/mol .
Electron ionization (EI) or electrospray ionization (ESI) would be used to generate the molecular ion [M]⁺ or protonated molecule [M+H]⁺, respectively. The fragmentation pattern observed in the mass spectrum would be characteristic of the 1,5-naphthyridine (B1222797) core and the substituents. Key fragmentation pathways would likely involve the loss of the iodine atom, the hydroxyl group, and potentially cleavage of the naphthyridine rings. The presence of iodine would be readily identified by its characteristic isotopic signature, although iodine is monoisotopic (¹²⁷I).
Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
|---|---|
| 272 | [M+H]⁺ |
| 145 | [M - I]⁺ |
| 128 | [I]⁺ |
Note: This table presents hypothetical fragmentation data. The actual fragmentation would depend on the ionization technique and energy.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present in the molecule.
IR spectroscopy would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the pyridone tautomer could also appear in this region. Characteristic C=O stretching vibrations for the pyridone form would be observed around 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the naphthyridine rings would be found in the 1400-1600 cm⁻¹ region. The C-I stretching vibration would be expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic rings would likely give rise to strong Raman signals.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the 1,5-naphthyridine ring system in this compound is expected to give rise to strong absorptions in the UV region. The spectrum would likely exhibit multiple absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands are sensitive to the solvent polarity and the substitution pattern on the naphthyridine core. The introduction of the iodo and hydroxyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,5-naphthyridine.
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing reaction mixtures during its synthesis.
High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC, would be the method of choice for determining the purity of the compound. A suitable column (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid) would be developed to achieve good separation of the target compound from any impurities or starting materials. A UV detector would be used to monitor the elution, and the purity would be determined by the relative area of the peak corresponding to this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, provided the compound is sufficiently volatile and thermally stable. GC would separate the components of a mixture, and the coupled mass spectrometer would provide mass information for each component, aiding in their identification.
Computational and Theoretical Investigations of 3 Iodo 1,5 Naphthyridin 2 Ol
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Geometry
There are no specific published studies detailing the use of Density Functional Theory (DFT) or ab initio methods to determine the electronic structure and optimized geometry of 3-Iodo-1,5-naphthyridin-2-ol. Such calculations would be crucial for understanding the molecule's fundamental properties, including bond lengths, bond angles, dihedral angles, and the distribution of electron density. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into its reactivity and electronic transition properties. While general studies on other naphthyridine derivatives exist, the specific influence of the iodo and hydroxyl substituents on the electronic landscape of the 1,5-naphthyridine (B1222797) scaffold has not been reported.
Mechanistic Reaction Pathway Analysis using Computational Tools
No computational studies on the mechanistic pathways of reactions involving this compound have been found in the scientific literature.
Transition State Characterization and Energy Barrier Calculations
Detailed characterization of transition states and the calculation of energy barriers for reactions involving this compound are absent from current research. Such computational analyses are vital for understanding reaction kinetics and mechanisms, for instance, in its synthesis or subsequent functionalization.
Role of Solvation and Catalysis in Reaction Dynamics
The influence of solvents and catalysts on the reaction dynamics of this compound has not been computationally modeled. These studies would be essential for optimizing reaction conditions and understanding the role of the molecular environment in its chemical transformations.
Tautomerism Studies and Energetic Preferences of Hydroxylated Naphthyridines
While tautomerism is a known phenomenon in hydroxylated nitrogen-containing heterocycles, specific computational studies determining the energetic preferences of the possible tautomers of this compound (the -ol form versus the -one form) are not available. Such an investigation would clarify the predominant tautomeric form in different environments, which is critical for predicting its chemical behavior and biological interactions.
Molecular Dynamics Simulations for Conformational Analysis
There are no published molecular dynamics (MD) simulations focused on the conformational analysis of this compound. MD simulations would provide valuable information on the molecule's flexibility, accessible conformations over time, and interactions with surrounding solvent molecules.
Molecular Docking and Ligand-Protein Interaction Modeling
Specific molecular docking studies of this compound with any protein target are not reported in the literature. While docking studies have been performed on other naphthyridine derivatives to explore their potential as enzyme inhibitors, the interaction profile of this particular iodinated compound remains uninvestigated. Such studies would be instrumental in identifying potential biological targets and understanding the structural basis for its hypothetical bioactivity.
Pharmacophore Modeling and Virtual Screening for Ligand Design
Pharmacophore modeling and virtual screening are powerful computational strategies to identify and optimize potential drug candidates. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity.
In the context of this compound, a pharmacophore model could be developed to explore its potential as a ligand for various biological targets. This process would typically involve identifying key chemical features such as hydrogen bond donors (the hydroxyl group), hydrogen bond acceptors (the nitrogen atoms of the naphthyridine ring), and hydrophobic regions (the aromatic rings). The iodine atom, a halogen bond donor, would also be a critical feature in such a model.
Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large databases of chemical compounds for molecules with similar spatial arrangements of these features. This approach allows for the rapid identification of diverse chemical scaffolds that could potentially bind to the same target as this compound, thus accelerating the discovery of new lead compounds. While specific studies on this molecule are lacking, the general methodology has been successfully applied to a wide range of heterocyclic compounds.
Prediction of Non-Covalent Interactions, including Hydrogen Bonding
Non-covalent interactions play a crucial role in determining the structure, stability, and function of molecules, including their interactions with biological macromolecules. For this compound, several types of non-covalent interactions can be predicted using computational methods like Density Functional Theory (DFT).
Hydrogen Bonding: The presence of a hydroxyl group (-OH) and nitrogen atoms within the 1,5-naphthyridine scaffold makes this compound capable of both donating and accepting hydrogen bonds. Computational analyses can predict the strength and geometry of these hydrogen bonds, which are fundamental to its potential interactions with protein active sites.
Halogen Bonding: A noteworthy feature of this molecule is the iodine atom at the 3-position. Halogen atoms, particularly iodine, can participate in halogen bonding, a directional non-covalent interaction with electron-donating atoms. Theoretical studies can quantify the strength and directionality of these halogen bonds, which can be a key factor in ligand-receptor binding.
π-π Stacking: The aromatic 1,5-naphthyridine ring system can engage in π-π stacking interactions with other aromatic residues, such as those found in amino acids like phenylalanine, tyrosine, and tryptophan. Computational models can predict the preferred orientation and energy of these stacking interactions.
While detailed research findings for this compound are not available, theoretical approaches such as Natural Bond Orbital (NBO) analysis could provide insights into the intramolecular and intermolecular interactions by examining the stabilization energies between donor and acceptor orbitals. nih.gov The reactivity and electronic properties of the broader 1,5-naphthyridine class of compounds have been a subject of interest, suggesting that such computational investigations on this compound would be a valuable area for future research. mdpi.com
| Feature | Potential Interaction | Computational Methods for Prediction |
| Hydroxyl group (-OH) | Hydrogen Bond Donor | DFT, Molecular Dynamics (MD) |
| Naphthyridine Nitrogen Atoms | Hydrogen Bond Acceptor | DFT, MD |
| Iodine Atom | Halogen Bond Donor | DFT, NBO Analysis |
| Aromatic Ring System | π-π Stacking | DFT, MD |
General Principles of Naphthyridine-Based Bioactivity
The specific biological activity of a naphthyridine derivative is highly dependent on the isomerization of the core structure and the nature and position of its substituents. For instance, the 1,8-naphthyridine (B1210474) core is famously associated with antibacterial agents like nalidixic acid, which targets bacterial DNA gyrase. mdpi.comnih.gov In contrast, the 1,5-naphthyridine scaffold, the focus of this article, has been explored for a different range of therapeutic applications, including as kinase inhibitors and antiviral agents. Structure-activity relationship (SAR) studies are therefore essential to delineate how modifications to the naphthyridine core and its substituents modulate potency and selectivity for specific biological targets.
Detailed Mechanistic Exploration of Enzyme Inhibition
The ability of naphthyridine derivatives to inhibit the function of various enzymes is a cornerstone of their therapeutic potential. The core scaffold can serve as a template for the design of potent and selective inhibitors targeting enzymes implicated in a range of diseases.
Kinase Inhibition (e.g., CAMKK2, JAK kinase, EGFR, Protein Kinase)
While direct evidence for the inhibition of kinases by this compound is not extensively documented, the broader naphthyridine class has been identified as a promising scaffold for the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Naphthyridine derivatives have been investigated as inhibitors of Janus kinases (JAKs), a family of tyrosine kinases that are crucial for cytokine signaling. nih.gov Inhibition of the JAK-STAT pathway is a validated therapeutic strategy for autoimmune diseases and certain cancers. nih.gov The mechanism of inhibition typically involves the naphthyridine core acting as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.
Furthermore, other naphthyridine isomers have shown activity against different kinases. For example, certain 2,6-naphthyridine (B1209661) derivatives have been identified as potent inhibitors of protein kinase D (PKD), while some 1,6-naphthyridine (B1220473) compounds have been explored as mTOR inhibitors. Although not directly pertaining to the 1,5-naphthyridine scaffold, these findings highlight the versatility of the naphthyridine core in targeting the ATP-binding site of various kinases. The specific substitution pattern on the 1,5-naphthyridine ring system would be critical in determining its selectivity and potency towards a particular kinase.
HIV-1 Integrase Inhibition Mechanisms
A significant area of investigation for naphthyridine derivatives has been in the development of inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. nih.gov The 1,5-naphthyridin-2-one scaffold has emerged as a promising pharmacophore in this context.
Research into a series of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives has provided valuable insights into their mechanism of action as HIV-1 integrase inhibitors. nih.gov These compounds function as integrase strand transfer inhibitors (INSTIs). The mechanism involves the chelation of two essential magnesium ions (Mg2+) within the catalytic core of the integrase enzyme. mdpi.comnih.gov This chelation is typically mediated by a triad (B1167595) of oxygen atoms on the inhibitor, which, in the case of the 4-hydroxy-1,5-naphthyridin-2(1H)-one scaffold, would involve the hydroxyl group at C4, the carbonyl oxygen at C2, and potentially a substituent at C3. By binding to these metal ions, the inhibitor displaces the viral DNA from the active site, thereby preventing its integration into the host genome.
Structure-activity relationship studies on this series have revealed key determinants for potent inhibition. A 7-benzyl substituent was found to be crucial for potent enzyme inhibition, likely engaging in hydrophobic interactions within a pocket of the enzyme. nih.gov Furthermore, modifications at the N-1 and C-3 positions of the naphthyridinone ring significantly impact both enzymatic inhibition and antiviral activity in cellular assays. For instance, the introduction of an N-(2-methoxyethyl)carboxamide moiety at C-3 was shown to reduce the effects of plasma protein binding, a critical parameter for drug efficacy. nih.gov While the specific contribution of a 3-iodo substituent has not been detailed in this series, the presence of a halogen at this position could influence the electronic properties and steric bulk of the C3-substituent, thereby modulating its interaction with the enzyme's active site.
Table 1: Structure-Activity Relationship of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV-1 Integrase Inhibitors
| Position | Substituent Effect on Activity | Reference |
| N-1 | Modifications impact enzymatic inhibition and cellular activity. | nih.gov |
| C-3 | Carboxylic ester and carboxamide groups lead to low nanomolar IC50 values. An N-(2-methoxyethyl)carboxamide reduces plasma protein binding effects. | nih.gov |
| C-7 | A benzyl (B1604629) substituent is critical for potent enzyme inhibition. | nih.gov |
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govclevelandclinic.org Inhibition of specific PDEs is a therapeutic strategy for a variety of conditions, including inflammatory diseases and cardiovascular disorders.
While direct studies on 1,5-naphthyridin-2-ol derivatives as PDE inhibitors are limited, compounds based on other naphthyridine isomers have demonstrated significant activity. For instance, substituted 1,8-naphthyridin-2(1H)-ones have been identified as highly selective inhibitors of PDE4. nih.govnih.gov Similarly, 1,7- and 2,7-naphthyridine (B1199556) derivatives have been developed as potent and specific inhibitors of PDE5. nih.gov The mechanism of action for these inhibitors generally involves competition with the natural substrates (cAMP or cGMP) for the active site of the PDE enzyme. The planarity and hydrogen bonding capabilities of the naphthyridine ring are likely important for anchoring the molecule within the active site. The selectivity for a particular PDE isoform is dictated by the specific substitution pattern on the naphthyridine core, which allows for differential interactions with the unique residues lining the active sites of the various PDE enzymes.
Receptor Agonism/Antagonism Mechanisms (e.g., Adenosine Receptors, Adrenoceptors, αvβ3 antagonism)
The interaction of naphthyridine derivatives with G-protein coupled receptors (GPCRs) represents another avenue for their therapeutic application.
Derivatives of the 1,8-naphthyridin-4-one scaffold have been identified as ligands for adenosine A2A receptors, exhibiting interesting affinity and selectivity. nih.gov Adenosine receptors are involved in a wide range of physiological processes, and their modulation is a target for conditions such as Parkinson's disease and inflammation. The mechanism of action for these ligands involves binding to the receptor, either as an agonist to mimic the action of the endogenous ligand adenosine, or as an antagonist to block its effects. The specific interactions with key amino acid residues in the transmembrane domains of the receptor determine the affinity and functional activity of the compound.
Furthermore, tetrahydro- mdpi.comnih.govnaphthyridine derivatives have been developed as potent and selective non-peptide antagonists of the αvβ3 integrin. researchgate.net Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions. Antagonism of αvβ3 has potential applications in cancer and osteoporosis. Structure-activity relationship studies of these tetrahydro- mdpi.comnih.govnaphthyridine derivatives have shown that electron-donating groups at the 3-position enhance potency, while electron-withdrawing groups decrease it, indicating the importance of the electronic properties of this position for receptor binding. researchgate.net
Antimicrobial and Antiviral Action Mechanisms
The antimicrobial and antiviral properties of naphthyridines are well-established, with various mechanisms of action identified for different derivatives.
In the context of antibacterial activity, some 1,5-naphthyridinone derivatives are proposed to act by inhibiting bacterial topoisomerases, such as DNA gyrase, leading to bacterial cell death. mdpi.com This mechanism is analogous to that of the quinolone and nalidixic acid-based 1,8-naphthyridine antibiotics. nih.gov By inhibiting these essential enzymes, the compounds interfere with DNA replication, transcription, and repair, ultimately leading to bacterial demise. Phenyl-substituted 1,5-naphthyridines have demonstrated bactericidal activity against clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov
Naturally occurring 1,5-naphthyridine alkaloids, such as canthin-6-one (B41653), have exhibited both antibacterial and antifungal activities. nih.gov For instance, canthin-6-one and its derivatives have shown inhibitory activity against Staphylococcus aureus, Escherichia coli, and various fungal species. nih.gov The precise molecular mechanisms underlying the broad antimicrobial spectrum of these natural products are still under investigation but may involve multiple targets within the microbial cells.
Beyond antibacterial and antifungal effects, certain naphthyridine derivatives possess antiviral properties against a range of viruses. The inhibition of HIV-1 integrase by 1,5-naphthyridin-2-one derivatives, as discussed in section 6.2.2, is a prime example of their targeted antiviral action. Other naphthyridine isomers have shown activity against other viruses. For example, aaptamine, a 1,6-naphthyridine alkaloid, has demonstrated activity against HIV-1. mdpi.com The diverse mechanisms of antiviral action underscore the potential of the naphthyridine scaffold in the development of novel antiviral therapeutics.
Mechanistic Biological Activity and Structure Activity Relationship Sar Studies of 3 Iodo 1,5 Naphthyridin 2 Ol
The 1,5-naphthyridine (B1222797) scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.govnih.gov The introduction of various substituents allows for the modulation of their pharmacological profiles. This article focuses on the mechanistic aspects and structure-activity relationships of a specific derivative, 3-Iodo-1,5-naphthyridin-2-ol.
Advanced Applications and Role of 3 Iodo 1,5 Naphthyridin 2 Ol in Chemical Innovation
Precursor Role in the Synthesis of Complex Heterocyclic Systems
The carbon-iodine bond is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds, making 3-Iodo-1,5-naphthyridin-2-ol an excellent precursor for constructing more complex molecular architectures. The reactivity of iodo-substituted heterocycles is well-established in various palladium-catalyzed cross-coupling reactions. nih.gov
Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids to introduce new aromatic rings.
Sonogashira Coupling: Reaction with terminal alkynes to create alkynyl-substituted naphthyridines, which are valuable for further cyclization reactions or as building blocks for conjugated materials.
Heck Coupling: Reaction with alkenes to append vinyl groups.
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with various amines, which is a common strategy in medicinal chemistry. mdpi.com
Stille Coupling: Reaction with organostannanes, another versatile method for C-C bond formation. acs.org
The 2-ol group, existing in tautomeric equilibrium with the 1,5-naphthyridin-2(1H)-one form, can be converted to a chloro group using reagents like phosphorus oxychloride. nih.gov This chloro-derivative offers an alternative handle for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, further expanding the synthetic utility of the scaffold. nih.gov These transformations enable the elaboration of the 1,5-naphthyridine (B1222797) core into intricate structures for applications in medicinal chemistry and materials science.
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Type | Coupling Partner | Catalyst/Reagents (Typical) | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Aryl-1,5-naphthyridin-2-ol |
| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-Alkynyl-1,5-naphthyridin-2-ol |
| Buchwald-Hartwig Amination | R₂NH | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XantPhos), Base | 3-(Dialkylamino)-1,5-naphthyridin-2-ol |
| Stille Coupling | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | 3-Aryl-1,5-naphthyridin-2-ol |
Ligand Design for Metal Complexes and Catalytic Systems
The 1,5-naphthyridine skeleton is an excellent scaffold for designing ligands for metal complexes due to its two nitrogen donor atoms. nih.gov Geometrically, these two nitrogens cannot bind to the same metal atom, making them ideal as bridging ligands to construct bimetallic or polynuclear complexes. nih.govnih.gov The electronic properties of the ligand, and consequently the resulting metal complex, can be finely tuned by the substituents on the naphthyridine ring.
The 3-iodo and 2-ol groups on this compound would significantly influence its coordination chemistry. The electron-withdrawing nature of the iodine atom and the electron-donating potential of the hydroxyl/oxo group would modify the electron density at the nitrogen atoms, affecting the stability and reactivity of the metal complex.
These metal complexes have potential applications in:
Catalysis: Bimetallic complexes supported by naphthyridine-based ligands have been explored for various catalytic transformations. researchgate.netacs.org
Photoluminescent Materials: Naphthyridine derivatives form highly luminescent complexes with lanthanide ions like Europium(III) and Dysprosium(III), which have potential applications in bioimaging and as light-emitting materials. nih.gov
Molecular Spintronics: Dysprosium complexes with naphthyridine-like ligands have been investigated as single-molecule magnets (SMMs). nih.gov
The ability of 1,5-naphthyridine to act as a linker ligand has been demonstrated in the formation of complexes with palladium(II) and ruthenium(II), creating larger metallacyclic structures. acs.orgnih.gov
Integration into Functional Materials and Polymer Chemistry
The rigid, planar, and electron-deficient nature of the 1,5-naphthyridine core makes it a promising building block for functional organic materials. Halogenated 1,5-naphthyridines are key intermediates for synthesizing new materials for electronics. nih.gov
This compound could be incorporated into polymers through several pathways:
Polycondensation Reactions: The iodo group allows for participation in palladium-catalyzed polycondensation reactions, such as Suzuki or Stille polycondensation, to form conjugated polymers. These polymers are of interest for applications in organic electronics.
Side-Chain Functionalization: The hydroxyl group can be used to attach the naphthyridine unit as a side chain onto a pre-existing polymer backbone through esterification or etherification reactions.
Materials derived from 1,5-naphthyridine have been investigated for:
Organic Light-Emitting Diodes (OLEDs): The electron-accepting nature of the 1,5-naphthyridine core makes it a suitable component for thermally activated delayed fluorescence (TADF) materials and as electron-transport materials in OLEDs. researchgate.netrsc.org
Dye-Sensitized Solar Cells (DSSCs): 1,5-Naphthyridine-based conjugated polymers have been used as co-sensitizers in DSSCs. researchgate.net
Development of Novel Analytical Probes and Imaging Agents (excluding clinical)
Naphthyridine derivatives are known for their fluorescent properties and have been widely developed as fluorescent probes for detecting ions and biomolecules. rsc.orgbohrium.comnih.gov The fluorescence of the naphthyridine core is sensitive to its chemical environment and substitution pattern.
This compound could serve as a platform for novel analytical probes:
Turn-On/Off Sensors: The iodine atom can act as a fluorescence quencher. A nucleophilic substitution or cross-coupling reaction at the 3-position that displaces the iodine could lead to a significant increase in fluorescence ("turn-on" sensing).
Chemosensors for Metal Ions: The nitrogen atoms of the naphthyridine ring and the oxygen of the 2-ol group can act as a chelating site for metal ions. Binding of a specific metal ion could perturb the electronic structure of the molecule, resulting in a detectable change in its fluorescence or absorption spectrum. rsc.org
Probes for Nucleic Acids: Cationic naphthyridine derivatives have been developed as "off-on" fluorescent probes that show a strong fluorescence enhancement upon binding to DNA and RNA, with emissions in the near-infrared (NIR) region. rsc.orgresearchgate.net
Table 2: Photophysical Properties of Naphthyridine-Based Fluorescent Probes
| Naphthyridine Derivative Type | Target Analyte | Sensing Mechanism | Observed Stokes Shift | Reference |
|---|---|---|---|---|
| Cationic Naphthyridinium Dyes | DNA/RNA | OFF-ON Fluorescence Response | 153–222 nm | rsc.orgresearchgate.net |
| 2,7-Naphthyridine (B1199556) Fluorophore | Thiophenol | Fluorescence Enhancement | 225 nm | bohrium.comnih.gov |
| 1,8-Naphthyridine-Boronic Acid | Hg²⁺ | Fluorescence Quenching (PET) | Not Reported | rsc.org |
Supramolecular Chemistry and Self-Assembly Research
The structure of this compound is well-suited for applications in supramolecular chemistry, which relies on non-covalent interactions to build larger, organized structures.
Key interactions that this molecule can participate in include:
Hydrogen Bonding: The 2-ol group exists in tautomeric equilibrium with its 1,5-naphthyridin-2(1H)-one form. This amide-like structure is a classic hydrogen bonding motif, capable of forming strong, directional hydrogen bonds, for example, creating dimeric pairs. nih.govresearchgate.net This is a powerful tool for directing self-assembly.
Halogen Bonding: The iodine atom at the 3-position can act as a halogen bond donor. nih.govrichmond.edu A halogen bond is a non-covalent interaction between the electropositive region (σ-hole) on a halogen atom and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom). nih.govrichmond.edunih.gov This interaction is directional and can be used in crystal engineering and the design of self-assembling systems. nih.gov
π-π Stacking: As a planar aromatic system, the naphthyridine core can participate in π-π stacking interactions, further stabilizing supramolecular assemblies.
These non-covalent forces can be programmed to guide the molecule to self-assemble into specific architectures like helices, sheets, or other complex structures, which is a foundational concept in the development of "smart" materials and molecular machines. acs.org
Concluding Perspectives and Future Research Directions
Summary of Key Research Findings and Current State of Knowledge
Currently, dedicated research focusing exclusively on 3-Iodo-1,5-naphthyridin-2-ol is sparse in publicly available literature. The current body of knowledge is therefore an amalgamation of findings from related 1,5-naphthyridine (B1222797) structures. The 1,5-naphthyridine core is a recognized "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.comnih.gov
The key structural features of this compound are the 1,5-naphthyridine bicyclic core, a hydroxyl group at the C2 position, and an iodine atom at the C3 position. The hydroxyl group suggests the existence of keto-enol tautomerism, meaning the compound can exist in equilibrium with its 1,5-naphthyridin-2(1H)-one form. Halogenated naphthyridines, such as the iodo-substituted compound , are highly valued as versatile synthetic intermediates. mdpi.com The carbon-iodine bond is particularly amenable to various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups to build molecular complexity. mdpi.comnih.gov
Identification of Unexplored Synthetic Pathways and Methodological Advancements
While a definitive, optimized synthesis for this compound is not established, several potential routes can be postulated based on known naphthyridine chemistry.
Direct Iodination: A plausible pathway involves the direct electrophilic iodination of a precursor, 1,5-naphthyridin-2-ol or its tautomer, 1,5-naphthyridin-2(1H)-one. The synthesis of related hydroxy-1,5-naphthyridinones has been reported. nih.gov Future work should explore various iodinating agents, such as N-Iodosuccinimide (NIS) or iodine monochloride, and optimize reaction conditions to achieve regioselective iodination at the C3 position.
Cyclization Strategies: The construction of the 3-iodo-substituted naphthyridinone ring could be achieved through the cyclization of a suitably functionalized pyridine (B92270) precursor. For instance, a derivative of 3-aminopyridine (B143674) could undergo a cyclization reaction, adapting methodologies like the Skraup or Friedländer syntheses. nih.govnih.gov
Halogen Exchange: Synthesis could potentially proceed from a more readily available 3-bromo-1,5-naphthyridin-2-ol via a halogen exchange reaction, though this is often less efficient.
Methodological advancements such as microwave-assisted organic synthesis, which has proven effective for preparing other naphthyridine derivatives, could significantly accelerate the exploration of these pathways. nih.gov Flow chemistry also presents an opportunity for safer and more scalable production, particularly for reactions that are highly exothermic or involve hazardous reagents.
Table 1: Potential Synthetic Strategies for this compound
| Precursor | Reaction Type | Reagents | Potential Advantage | Reference for Concept |
|---|---|---|---|---|
| 1,5-Naphthyridin-2-ol | Electrophilic Iodination | N-Iodosuccinimide (NIS) | Direct functionalization | nih.gov |
| Substituted 3-Aminopyridine | Cyclization | Various | Builds the core ring system | nih.govnih.gov |
Opportunities for Deeper Mechanistic Understanding of Reactivity and Bioactivity
The dual functionality of this compound provides a rich platform for mechanistic investigation. The C-I bond at the C3 position is a prime site for derivatization.
Cross-Coupling Reactions: The compound is an ideal substrate for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. mdpi.com Mechanistic studies of these reactions would provide insight into the electronic influence of the C2-hydroxy/oxo group on the reactivity of the C3-iodo group.
Tautomerism and N/O-Alkylation: The keto-enol tautomerism between the 2-ol and 2-one forms is a critical area for study. Understanding the factors that favor one tautomer over the other is crucial, as it dictates the molecule's hydrogen bonding capabilities and reactivity. For example, alkylation reactions could occur at the N1-position or the O2-position, and mechanistic studies can elucidate the factors governing this regioselectivity. nih.gov
Biological Mechanisms: Should the compound show biological activity, its mechanism of action would need to be unraveled. Many naphthyridine derivatives function by intercalating into DNA or inhibiting enzymes like topoisomerases or protein kinases. mdpi.comjocpr.com Investigating these potential interactions would be a significant area of research.
Prospects for Rational Design of Naphthyridine-Based Functional Molecules through Computational Chemistry
Computational chemistry offers powerful tools to accelerate the exploration of this compound and its derivatives.
DFT Calculations: Density Functional Theory (DFT) can be employed to predict the molecule's electronic structure, frontier molecular orbital (FMO) energies, and electrostatic potential. rsc.orgias.ac.in This information can help rationalize its reactivity, predict sites susceptible to nucleophilic or electrophilic attack, and understand its spectroscopic properties.
Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its virtual derivatives within the target's active site. jocpr.com This can guide the rational design of more potent and selective inhibitors.
QSAR Studies: By synthesizing a library of derivatives from the parent compound, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features with biological activity, providing a predictive framework for designing new molecules. jocpr.com
Potential Integration of this compound with Emerging Chemical and Biological Technologies
The unique structure of this compound makes it suitable for integration with a range of modern technologies.
Chemical Biology: The compound can serve as a scaffold for the development of chemical probes. By attaching fluorescent tags or affinity labels via cross-coupling reactions at the C3 position, researchers could create tools to study biological processes or identify protein targets.
Materials Science: The rigid, planar naphthyridine core is a common feature in organic electronic materials. Derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), sensors, or as ligands in photoluminescent metal complexes. nih.gov
High-Throughput Screening (HTS): Once a reliable synthetic route is established, the scaffold can be used to generate large combinatorial libraries of related compounds. These libraries can then be rapidly screened for biological activity against a multitude of targets using HTS technologies, accelerating the drug discovery process.
Challenges and Future Outlook in Naphthyridine Chemistry Research
The primary challenge concerning this compound is the foundational gap in knowledge—the lack of established synthetic protocols and characterization data. Overcoming this requires dedicated synthetic effort. Beyond synthesis, predicting the biological profile and potential toxicity remains a significant hurdle, common to all new chemical entities.
The future of naphthyridine chemistry is vibrant, with continuous discoveries of new biological activities and material applications. nih.govresearchgate.net this compound stands as a representative example of an unexplored, yet potentially valuable, building block within this important class of heterocycles. Future research should prioritize its synthesis and basic characterization, which will unlock the door to exploring its utility in medicinal chemistry, chemical biology, and materials science. Its true potential will only be realized through systematic investigation into its reactivity and function.
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| 1,5-Naphthyridin-2(1H)-one |
| N-Iodosuccinimide |
| Iodine monochloride |
| 3-Aminopyridine |
Q & A
Q. What are the recommended synthetic routes for preparing 3-Iodo-1,5-naphthyridin-2-ol?
- Methodological Answer : A common approach involves halogenation of precursor naphthyridines. For example, iodination can be achieved using NaI/I₂ under acidic conditions, as demonstrated in the synthesis of iodinated aromatic compounds like 5-Iodovanillin . Alternatively, hydrolysis of halogenated derivatives (e.g., 3-chloro-1,5-naphthyridine) in acidic or basic media can yield hydroxylated products, though regioselectivity must be verified via NMR or X-ray crystallography .
Q. How does tautomerism influence the reactivity of this compound?
- Methodological Answer : Hydroxy-naphthyridines typically exist as naphthyridinone tautomers due to keto-enol equilibrium. For this compound, this tautomerism (e.g., conversion to 1,5-naphthyridin-2(1H)-one) impacts solubility, hydrogen-bonding capacity, and reactivity in cross-coupling reactions. Infrared (IR) and UV-Vis spectroscopy, combined with ionization constant measurements, are critical for identifying the dominant tautomer .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns. The iodine atom’s heavy atom effect may cause signal splitting.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation pathways.
- X-ray Crystallography : Resolves tautomeric forms and crystallographic packing.
- IR Spectroscopy : Identifies O–H or N–H stretches in tautomeric forms .
Advanced Research Questions
Q. How can contradictions in reaction outcomes involving this compound be systematically addressed?
- Methodological Answer : Contradictions often arise from variable reaction conditions (e.g., solvent polarity, temperature) or competing pathways (e.g., nucleophilic substitution vs. elimination). To resolve these:
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) can model transition states and electron distribution to predict sites for Suzuki-Miyaura or Ullmann couplings. For example:
- Calculate Mulliken charges to identify electrophilic carbons.
- Simulate steric effects of the iodine substituent on Pd coordination.
- Validate predictions with experimental yields and regioselectivity data .
Q. What recent advancements leverage this compound in medicinal chemistry?
- Methodological Answer : This compound serves as a precursor for bioactive heterocycles. Recent studies highlight:
- Anticancer Agents : Fused naphthyridines (e.g., indeno[1,5]naphthyridines) inhibit topoisomerases via intercalation.
- Antimicrobial Scaffolds : Functionalization at the 3-iodo position enables diversification into quinolone analogs.
- Kinase Inhibitors : Its planar structure facilitates binding to ATP pockets in kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
